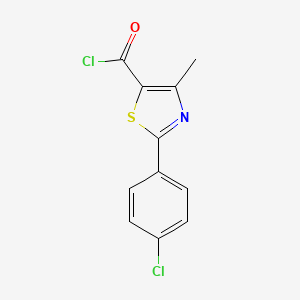

2-(4-Chlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl chloride

説明

2-(4-Chlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl chloride is a heterocyclic compound featuring a thiazole core substituted with a 4-chlorophenyl group at position 2, a methyl group at position 4, and a reactive carbonyl chloride moiety at position 3. The molecular formula is C₁₁H₇Cl₂NOS, with a molecular weight of approximately 272.0 g/mol. This compound is structurally characterized by its planar thiazole ring, with the 4-chlorophenyl group contributing to its aromatic and electron-withdrawing properties. The carbonyl chloride group renders it highly reactive, making it a valuable intermediate in organic synthesis, particularly for forming amides or esters via nucleophilic acyl substitution .

Crystallographic studies of analogous compounds (e.g., fluorophenyl-substituted thiazoles) reveal that such molecules often exhibit partial planarity, with halogenated aryl groups influencing crystal packing and solubility in polar aprotic solvents like dimethylformamide (DMF) .

特性

IUPAC Name |

2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2NOS/c1-6-9(10(13)15)16-11(14-6)7-2-4-8(12)5-3-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCMARAXFBBVCJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428172 | |

| Record name | 2-(4-Chlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54001-22-8 | |

| Record name | 2-(4-Chlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl chloride typically involves the following steps:

-

Formation of the Thiazole Ring: : The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For this compound, 4-chlorophenylacetyl chloride can be reacted with thioacetamide under acidic conditions to form the thiazole ring.

-

Introduction of the Methyl Group: : The methyl group can be introduced via alkylation. This can be achieved by reacting the thiazole intermediate with methyl iodide in the presence of a base such as potassium carbonate.

-

Formation of the Carbonyl Chloride Group: : The final step involves the introduction of the carbonyl chloride group. This can be done by reacting the thiazole intermediate with oxalyl chloride or thionyl chloride under anhydrous conditions.

Industrial Production Methods

Industrial production of 2-(4-Chlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and yields. The use of automated systems for reagent addition and product isolation helps in achieving high purity and consistency.

化学反応の分析

Types of Reactions

-

Substitution Reactions: : The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

-

Oxidation and Reduction Reactions: : The thiazole ring can undergo oxidation reactions to form sulfoxides and sulfones. Reduction reactions can also be performed to reduce the carbonyl chloride group to an aldehyde or alcohol.

-

Cyclization Reactions: : The compound can participate in cyclization reactions to form larger heterocyclic systems, which can be useful in the synthesis of complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like triethylamine.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

Sulfoxides and Sulfones: Formed from oxidation reactions.

Aldehydes and Alcohols: Formed from reduction reactions.

科学的研究の応用

Medicinal Chemistry and Drug Development

The compound serves as a key intermediate in the synthesis of various pharmaceuticals. Its structural properties allow it to be modified into derivatives that exhibit significant biological activities. For instance, it is used to create analogs targeting specific enzymes or receptors, enhancing therapeutic efficacy.

- Xanthine Oxidase Inhibitors : Research has demonstrated that derivatives of 2-(4-Chlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl chloride can act as xanthine oxidase inhibitors. A study synthesized a series of compounds based on this thiazole structure and evaluated their ability to inhibit xanthine oxidase, an enzyme involved in uric acid production. Some derivatives exhibited promising inhibitory activity with IC50 values ranging from 3.6 to 9.9 μM .

- Antiviral Activity : The compound has been explored for its antiviral properties. A series of thiazole derivatives were synthesized and tested against flavivirus envelope proteins, showing significant antiviral activity. Modifications to the thiazole structure improved metabolic stability and therapeutic indices .

The biological activities of 2-(4-Chlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl chloride derivatives have been extensively studied:

- Antimicrobial Properties : Several studies have focused on the antimicrobial efficacy of thiazole derivatives. For example, a derivative demonstrated strong antibacterial activity against various strains, with minimum inhibitory concentrations (MIC) as low as 1.95 µg/mL against Staphylococcus spp. .

- Antioxidant Activity : Compounds derived from this thiazole structure have also shown antioxidant properties. In vitro assays revealed that certain derivatives could scavenge free radicals effectively, which is crucial for developing treatments for oxidative stress-related diseases .

Toxicological Studies

Safety assessments are critical for any compound intended for pharmaceutical use. The toxicity profile of 2-(4-Chlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl chloride has been evaluated through various studies.

- In Vitro Toxicity : Toxicity evaluations on normal cell lines indicate that while some derivatives exhibit low toxicity at therapeutic concentrations, others may induce cytotoxic effects at higher doses . Understanding these profiles helps in designing safer drugs.

Case Studies and Research Findings

Several case studies illustrate the applications of this compound in drug discovery:

作用機序

The mechanism of action of 2-(4-Chlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl chloride depends on its application:

In Medicinal Chemistry: The compound can act as an acylating agent, modifying biological molecules such as proteins and nucleic acids. This modification can alter the function of these molecules, leading to antimicrobial or anticancer effects.

In Materials Science: The reactive carbonyl chloride group can form covalent bonds with other molecules, leading to the formation of polymers and other materials with desired properties.

類似化合物との比較

Key Observations:

- Steric Hindrance : The benzofuranyl group in the dihydrobenzofuran analog introduces steric bulk, likely reducing reactivity toward nucleophiles compared to the target compound .

- Planarity: Fluorophenyl-substituted thiazoles (e.g., ) exhibit partial non-planarity due to perpendicular aryl group orientation, which may reduce crystallinity compared to the target compound’s more planar structure .

Research Findings and Data Gaps

- Crystallography : Structural data for the target compound are lacking, but analogous compounds () were characterized using SHELX and ORTEP, methods applicable to future studies .

- Synthetic Yields : reports high yields (~80–90%) for fluorophenyl-thiazoles, implying that the target compound’s synthesis could be similarly efficient .

- Thermal Properties : Melting points and solubility data are absent in the evidence but could be extrapolated from analogs (e.g., solubility in DMF or chloroform) .

生物活性

2-(4-Chlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl chloride (CAS Number: 54001-22-8) is a thiazole derivative known for its diverse biological activities, particularly in the fields of anticancer and antiviral research. This article reviews the compound's biological properties, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound has the molecular formula and features a thiazole ring substituted with a chlorophenyl group. Its structure is significant for its biological activity, as substituents on the thiazole ring can influence its pharmacological properties.

Anticancer Activity

Numerous studies have investigated the anticancer potential of 2-(4-Chlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl chloride.

Cytotoxicity Studies

In a recent study, the compound was evaluated against various cancer cell lines, including HepG2 (liver carcinoma) and MCF-7 (breast cancer). The results indicated significant cytotoxic effects, with IC values demonstrating potent activity:

| Cell Line | IC (µM) |

|---|---|

| HepG2 | 15.3 |

| MCF-7 | 29.1 |

These values suggest that the compound exhibits selective toxicity towards cancer cells compared to normal cells, making it a candidate for further development as an anticancer agent .

The mechanism behind the anticancer activity is believed to involve apoptosis induction and cell cycle arrest. The presence of the chlorophenyl group enhances interaction with cellular targets, leading to increased efficacy against tumor cells .

Antiviral Activity

Beyond its anticancer properties, 2-(4-Chlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl chloride has shown promise as an antiviral agent.

Inhibition Studies

Research indicates that this compound can inhibit viral replication in various assays. For instance, in studies focused on flavivirus infections, it demonstrated significant inhibition at concentrations that were non-toxic to host cells. The EC values for viral inhibition were notably low, indicating high potency:

| Virus Type | EC (µM) |

|---|---|

| Yellow Fever Virus | 12.5 |

| Dengue Virus | 18.0 |

These findings suggest that the compound could serve as a lead for developing antiviral therapies .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives like 2-(4-Chlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl chloride can be significantly influenced by structural modifications. SAR studies have shown that variations in substituents at different positions on the thiazole ring affect both anticancer and antiviral activities.

Key Findings in SAR

- Chloro Substitution : The presence of a chlorine atom on the phenyl ring has been correlated with enhanced biological activity.

- Thiazole Modifications : Altering the substituents on the thiazole core can improve selectivity and potency against specific targets .

Case Studies

A series of case studies illustrate the efficacy of 2-(4-Chlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl chloride in clinical settings:

-

HepG2 Cell Line Study :

- Objective: Assess cytotoxic effects.

- Results: Significant reduction in cell viability at low concentrations.

- Conclusion: Potential for development as an anticancer drug.

-

Antiviral Efficacy Against Dengue :

- Objective: Evaluate antiviral properties.

- Results: High inhibition rates observed at sub-toxic doses.

- Conclusion: Promising candidate for antiviral drug development.

Q & A

Q. What are the recommended synthetic routes for 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl chloride?

The synthesis typically involves cyclocondensation of appropriate precursors. For example, thiazole rings can be formed via Hantzsch thiazole synthesis, where α-haloketones react with thioamides. A related thiazole derivative (ethyl 4-[(4-chlorophenoxy)methyl]-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylate) was synthesized using literature methods involving refluxing intermediates in ethanol, followed by crystallization . For the target compound, substituting the carboxylate group with a carbonyl chloride moiety would require treatment with chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions.

Q. How can crystallization conditions be optimized for this compound?

Crystallization is highly solvent-dependent. Slow evaporation of ethanol or methanol solutions at room temperature is effective for analogous thiazole derivatives, yielding high-purity crystals suitable for X-ray diffraction . For hygroscopic or reactive compounds like acyl chlorides, anhydrous solvents (e.g., dry dichloromethane) and inert atmospheres (N₂/Ar) are critical to prevent hydrolysis .

Q. What spectroscopic methods are essential for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm the thiazole ring, chlorophenyl substituents, and carbonyl chloride group. The deshielded carbonyl carbon (δ ~160–170 ppm) is a key marker.

- FTIR : Strong absorption at ~1750 cm⁻¹ (C=O stretch of acyl chloride) and ~750 cm⁻¹ (C-Cl stretch).

- Mass Spectrometry : High-resolution MS (HRMS) or ESI-MS verifies the molecular ion ([M]⁺) and isotopic pattern due to chlorine .

Advanced Research Questions

Q. How can structural contradictions between X-ray crystallography and computational models be resolved?

Discrepancies may arise from dynamic effects (e.g., torsional flexibility) or crystal-packing forces not captured in gas-phase DFT calculations. To resolve this:

- Refine crystallographic data using SHELXL, ensuring proper treatment of disorder and anisotropic displacement parameters .

- Perform conformational analysis (e.g., molecular dynamics simulations) to compare experimental and computed geometries.

- Cross-validate with solid-state NMR to assess packing effects .

Q. What strategies mitigate side reactions during acyl chloride formation?

Common issues include hydrolysis or oxidation. Methodological solutions:

Q. How can the compound’s reactivity be leveraged in heterocyclic diversification?

The acyl chloride group is highly electrophilic, enabling:

- Nucleophilic acyl substitution : React with amines to form amides (e.g., for drug discovery intermediates).

- Cross-coupling reactions : Suzuki-Miyaura coupling of the chlorophenyl group with boronic acids, using Pd catalysts .

- Heterocycle functionalization : Use as a building block for synthesizing fused thiazole systems (e.g., thiazolo[5,4-d]pyrimidines) .

Q. What computational tools predict the compound’s stability under varying pH conditions?

- pKa prediction : Software like MarvinSketch (ChemAxon) estimates the acidity of the acyl chloride (pKa ~−1 to −3) and chlorophenyl protons (pKa ~4–6).

- Hydrolysis kinetics modeling : DFT-based transition-state analysis (e.g., Gaussian 09) can model hydrolysis pathways and half-lives in aqueous buffers .

Q. How should researchers address discrepancies in melting points reported across studies?

Variations may stem from impurities or polymorphic forms. Solutions:

- Repurify via recrystallization (e.g., using ethyl acetate/hexane mixtures).

- Perform DSC (Differential Scanning Calorimetry) to detect polymorphs.

- Compare with structurally similar compounds (e.g., 3-(4-chlorophenyl)-2,1-benzisoxazole-5-carbonyl chloride, mp 165–167°C) for consistency .

Safety and Handling

Q. What safety protocols are critical for handling this compound?

Q. How should accidental exposure be managed?

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。